molecular formula C12H18N4O B8798575 N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE CAS No. 54864-91-4

N-METHYL-6-(4-METHYL-PIPERAZIN-1-YL)-NICOTINAMIDE

Cat. No. B8798575
Key on ui cas rn: 54864-91-4
M. Wt: 234.30 g/mol
InChI Key: CFEYQJGCDHVMSX-UHFFFAOYSA-N
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Patent
US06297375B1

Procedure details

A mixture of 52.0 g (30.5 mmol) 6-chloro-N-methyl-nicotinamide and 176 ml (1.58 mol) 1-methylpiperazine was heated at 100° C. for 1.5 h in an autoclave. After cooling to room temperature excess 1-methylpiperazine was removed by distillation. The residue was partitioned in 1000 ml dichloromethane/1 N aqueous sodium hydroxide solution. The layers were separated and the aqueous layer was extracted with three 500 ml portions of dichloromethane. Concentration and short column chromatography yielded 72.3 g (97%) of the title compound as a light brown solid.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[CH3:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC)C=C1
Name
Quantity
176 mL
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned in 1000 ml dichloromethane/1 N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 500 ml portions of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and short column chromatography

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=CN=C(C=C1)N1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 1011.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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